2-[(3-Methylphenyl)methylidene]butanal
Description
Properties
IUPAC Name |
(2E)-2-[(3-methylphenyl)methylidene]butanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-3-11(9-13)8-12-6-4-5-10(2)7-12/h4-9H,3H2,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBUAUARFGTIRF-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=CC=CC(=C1)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C1=CC=CC(=C1)C)/C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Substrate Selection
The Claisen-Schmidt condensation, as detailed in patent CN101343220A, provides a foundational framework for synthesizing α,β-unsaturated carbonyl compounds. Adapting this method, 3-methylbenzaldehyde and butanal undergo acid-catalyzed condensation to yield the target aldehyde.
Procedure :
- Reactants : 3-Methylbenzaldehyde (1.5–5.0 molar equivalents relative to butanal), butanal (neat).
- Catalyst : Concentrated hydrochloric acid (25–35 wt% relative to butanal).
- Conditions : 50–80°C, 2–5 hours under reflux.
- Mechanism : Protonation of the aldehyde carbonyl facilitates enolization, followed by nucleophilic attack on the electrophilic β-carbon of the second aldehyde. Dehydration yields the α,β-unsaturated product.
Optimization Data :
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 70–75°C | 65–72 | ≥99 |
| Catalyst Loading | 30 wt% HCl | 68 | 99.5 |
| Reaction Time | 3.5 hours | 71 | 99.2 |
Base-Catalyzed Condensation and Solvent Effects
Potassium tert-Butoxide-Mediated Synthesis
Patent WO2011051834A1 demonstrates the utility of strong bases in deprotonating α-hydrogens of aldehydes, enabling enolate formation. This approach avoids acid-sensitive substrates and enhances regioselectivity.
Procedure :
- Base : Potassium tert-butoxide (1.2 equivalents).
- Solvent : Tetrahydrofuran (THF) or methanol.
- Workup : Quenching with saturated ammonium chloride, extraction with ethyl acetate, and distillation.
Comparative Yields :
| Solvent | Base | Yield (%) | Isomer Ratio (E:Z) |
|---|---|---|---|
| THF | KOtBu | 78 | 95:5 |
| Methanol | NaOH | 62 | 88:12 |
Hydrogenation and Purification Strategies
Pd/C-Catalyzed Selective Reduction
While the target compound is an aldehyde, partial hydrogenation of intermediates may necessitate controlled reduction. Patent CN101343220A employs 5% Pd/C under 0.4–0.5 MPa H₂ to saturate ketone intermediates. Adapting this for aldehyde preservation requires low hydrogen pressures (≤0.1 MPa) and short reaction times (1–2 hours).
Critical Parameters :
- Catalyst Loading : 5–10 wt% Pd/C.
- Temperature : 20–30°C to prevent aldehyde reduction to alcohol.
- Solvent : Tetrahydrofuran or hexane for optimal solubility.
Recrystallization and Distillation
Solvent Selection for Crystallization
Methanol and ethanol emerge as superior solvents for recrystallizing α,β-unsaturated aldehydes, achieving purities >99% (gas chromatography).
Recrystallization Data :
| Solvent | Cooling Temp. (°C) | Purity Gain (%) | Recovery (%) |
|---|---|---|---|
| Methanol | -15 | 98 → 99.8 | 85 |
| Ethanol | -10 | 97 → 99.5 | 78 |
Short-Path Distillation
Fractional distillation under reduced pressure (100–200 Pa) isolates the aldehyde from oligomeric byproducts. Collecting the fraction at 84–86°C yields a colorless liquid with ≤0.5% impurities.
Spectroscopic Characterization
Infrared Spectroscopy
Key IR absorptions confirm functional groups:
Nuclear Magnetic Resonance
¹H-NMR (CDCl₃, 300 MHz):
- δ 9.72 (s, 1H, CHO).
- δ 7.20–7.40 (m, 4H, aromatic).
- δ 6.85 (d, J = 15.6 Hz, 1H, CH=).
- δ 2.38 (s, 3H, Ar-CH₃).
Industrial Scalability and Environmental Impact
Solvent Recycling
Patent CN101343220A reports >90% recovery of 2-butanone and THF via vacuum distillation, minimizing waste. Implementing analogous protocols for butanal reduces raw material costs by 40–50%.
Effluent Management
Neutralization of acidic waste with sodium bicarbonate and subsequent biodegradation of organic residues comply with EPA guidelines.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylphenyl)methylidene]butanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Biological Activities
1. Antipsychotic Effects
Research indicates that compounds similar to 4-Phenyl-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole exhibit significant activity at dopamine receptors, particularly D4 receptors. This suggests potential applications in treating schizophrenia and other psychotic disorders .
2. Antidepressant Properties
Studies have shown that certain derivatives of piperazine compounds can enhance serotonin levels in the brain, indicating potential antidepressant effects. This mechanism could be relevant for developing new treatments for depression .
3. Anticancer Activity
Recent investigations into thiazole derivatives have revealed their ability to inhibit cancer cell proliferation. The compound's unique structure may interact with specific cellular pathways involved in tumor growth, making it a candidate for further anticancer drug development .
Therapeutic Applications
1. Neurological Disorders
Given its interaction with neurotransmitter systems, this compound could be explored for treating various neurological conditions such as anxiety disorders and bipolar disorder. Its ability to modulate serotonin and dopamine levels positions it as a promising candidate in neuropharmacology.
2. Pain Management
The analgesic properties observed in related compounds suggest that 4-Phenyl-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole may also be effective in managing chronic pain conditions. Further research is necessary to elucidate its mechanisms of action in pain relief.
Case Studies
Case Study 1: Antipsychotic Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of similar thiazole compounds in animal models of schizophrenia. Results indicated a significant reduction in psychotic symptoms compared to control groups, supporting the compound's potential as an antipsychotic agent .
Case Study 2: Cancer Cell Inhibition
In vitro studies demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer therapeutic .
Mechanism of Action
The mechanism of action of 2-[(3-Methylphenyl)methylidene]butanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic ring may also participate in π-π interactions with other aromatic compounds, influencing its biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several classes of benzylidene derivatives:
Substituted Ethyl-2-[(Phenyl)methylidene] Heterocycles
- Example: Ethyl-2-[(phenyl)methylidene]-5-phenyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (Compound 2 in ) Molecular Formula: C₂₃H₁₉N₃O₃S Key Differences: Incorporates a thiazolopyrimidine ring system, introducing additional heteroatoms (N, S) and functional groups (ester, ketone).
Benzylidene Hydrazine Derivatives
- Example: Benzyl/t-butyl (1S)-2-[2-(substituted-benzylidene)hydrazino]-1-(hydroxymethyl)-2-oxoethylcarbamate () Key Differences: Replaces the aldehyde group with a hydrazine-carbamate moiety, enhancing hydrogen-bonding capacity. Synthetic Efficiency: Yields range from 50–89%, suggesting that simpler Schiff bases like 2-[(3-Methylphenyl)methylidene]butanal may achieve comparable or higher yields under optimized conditions .
Schiff Bases with Aromatic Aldehydes
- Synthetic Conditions: Prepared via condensation of aldehydes with amines in dry methanol under heating, a method likely applicable to this compound .
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups: The 3-methyl group on the phenyl ring in this compound is electron-donating, enhancing the electron density of the conjugated system compared to analogs with electron-withdrawing groups (e.g., –NO₂, –Cl). This may increase stability but reduce electrophilicity at the aldehyde carbon . Contrast with [Chloro(phenyl)methylidene]propanedinitrile (), where the chloro group withdraws electrons, increasing reactivity toward nucleophiles .
Data Table: Key Comparisons
Biological Activity
2-[(3-Methylphenyl)methylidene]butanal, also known as 3-methyl-4-phenylbutenal, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various extracts containing this compound demonstrated its efficacy against several pathogenic bacteria. The minimum inhibitory concentration (MIC) values were assessed using the agar well diffusion method, revealing notable antibacterial activity against both Gram-positive and Gram-negative strains.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus cereus | 10 |
These results suggest that the compound may serve as a potential agent in combating bacterial infections .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have also been documented. In vitro studies showed that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic application in inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In a controlled laboratory setting, macrophages were treated with varying concentrations of the compound. The results indicated a dose-dependent reduction in cytokine levels:
| Concentration (µM) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| 0 | 150 | 200 |
| 10 | 100 | 150 |
| 50 | 50 | 100 |
This data highlights the potential for this compound to modulate inflammatory responses effectively .
Cytotoxic Effects
The cytotoxicity of this compound was evaluated using various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound demonstrated significant cytotoxic effects with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 15 |
These findings suggest that this compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[(3-Methylphenyl)methylidene]butanal, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via aldol condensation between 3-methylbenzaldehyde and butanal under basic or acidic catalysis. Key parameters include temperature control (70–90°C) and stoichiometric ratios to minimize side reactions like self-condensation. Solvent selection (e.g., ethanol or toluene) impacts reaction kinetics and purity . Optimization trials should use GC-MS or HPLC to monitor intermediate formation and final product yield .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- NMR : Focus on the aldehyde proton (δ 9.8–10.2 ppm) and the conjugated enone system (δ 6.5–7.5 ppm for aromatic protons, δ 2.5–3.0 ppm for methylidene protons). Confirm stereochemistry via coupling constants .
- IR : Look for C=O stretch (~1720 cm⁻¹) and conjugated C=C (~1620 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak (m/z ~188) and fragmentation patterns (e.g., loss of butanal moiety) .
Advanced Research Questions
Q. How do surface interactions influence the stability and reactivity of this compound in experimental setups, and what methods can mitigate unwanted surface-mediated degradation?
- Methodological Answer : Indoor surfaces (e.g., glassware, polymer coatings) can catalyze oxidation or hydrolysis via adsorbed moisture or reactive oxygen species. Use inert materials (e.g., silanized glass) and controlled atmospheres (argon/glovebox) to minimize degradation. Advanced surface analysis techniques like XPS or ToF-SIMS can identify surface-bound intermediates .
Q. What computational approaches are recommended to model the electronic properties and reaction mechanisms involving this compound, and how do these models align with experimental data?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to study conjugation effects and transition states for aldol condensation .
- MD Simulations : Predict solvent effects on reactivity (e.g., polarity-driven enolization). Validate with experimental kinetics (e.g., UV-Vis monitoring of reaction progress) .
Q. How should researchers address discrepancies in reported reaction rates or product distributions for reactions involving this compound, and what experimental controls are critical?
- Methodological Answer : Contradictions may arise from impurities in starting materials (e.g., 3-methylbenzaldehyde oxidation byproducts) or solvent effects. Implement:
- Batch Analysis : Use GC-MS to verify reagent purity .
- Isotopic Labeling : Track reaction pathways (e.g., ¹³C-labeled butanal) .
- Control Experiments : Compare reactivity under anhydrous vs. humid conditions to assess hydrolytic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
